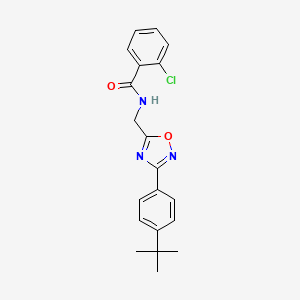![molecular formula C17H15NO5S2 B7699303 methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate](/img/structure/B7699303.png)
methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the activity of enzymes such as matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. It has also been found to induce cell cycle arrest and apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of inflammatory diseases. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate in lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate. One of the areas of interest is its potential use in combination therapy with other anticancer agents. Studies have shown that this compound can enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. Another area of research is the development of novel formulations that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of medicine.
Synthesis Methods
The synthesis of methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate involves a multi-step process that starts with the reaction of 4-methoxyaniline and 2-bromobenzo[b]thiophene in the presence of a base such as potassium carbonate. This reaction yields 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid, which is then esterified with methanol and a dehydrating agent such as thionyl chloride to obtain the final product, this compound.
Scientific Research Applications
Methyl 5-(4-methoxyphenylsulfonamido)benzo[b]thiophene-2-carboxylate has been studied for its potential applications in various fields of medicine. One of the main areas of research is its anticancer activity. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties.
properties
IUPAC Name |
methyl 5-[(4-methoxyphenyl)sulfonylamino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S2/c1-22-13-4-6-14(7-5-13)25(20,21)18-12-3-8-15-11(9-12)10-16(24-15)17(19)23-2/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEBGTCQCKLRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



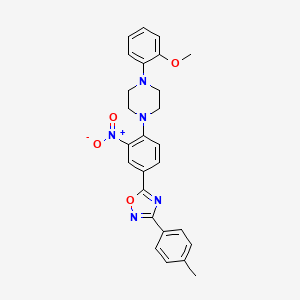

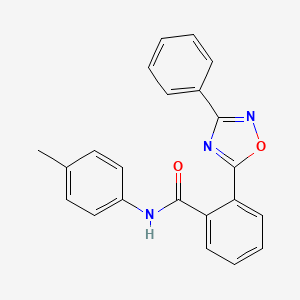
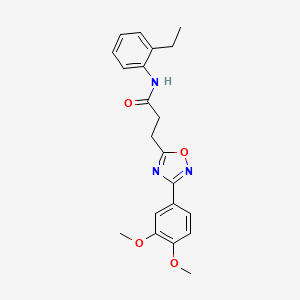
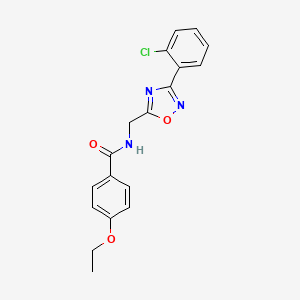

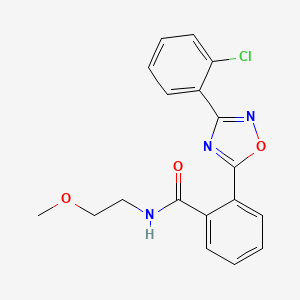
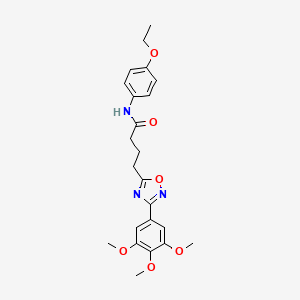
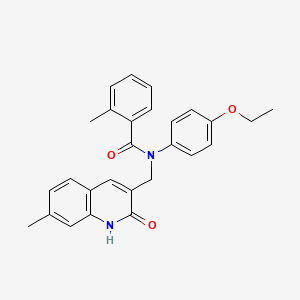
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7699273.png)

